5-(Trifluoromethyl)pyrazine-2-carboxylic acid chemical properties
5-(Trifluoromethyl)pyrazine-2-carboxylic acid chemical properties
An In-Depth Technical Guide to 5-(Trifluoromethyl)pyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
5-(Trifluoromethyl)pyrazine-2-carboxylic acid is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science. The unique combination of a pyrazine ring, a carboxylic acid functional group, and a trifluoromethyl moiety endows this molecule with distinct electronic properties and reactivity, making it a valuable synthon for the development of novel pharmaceuticals and functional materials.
The pyrazine core is a key pharmacophore found in numerous biologically active compounds, including approved drugs and natural products.[1] Its nitrogen atoms can act as hydrogen bond acceptors, influencing molecular recognition at biological targets. The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to modulate a molecule's physicochemical and biological properties.[2][3] The high electronegativity and lipophilicity of the -CF₃ group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-(Trifluoromethyl)pyrazine-2-carboxylic acid for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of 5-(Trifluoromethyl)pyrazine-2-carboxylic acid are critical for its handling, reaction setup, and integration into synthetic workflows. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1174321-06-2 (representative) | [4][5] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [6] |
| Molecular Weight | 208.10 g/mol | N/A |
| Boiling Point | 319.8 ± 42.0 °C (Predicted) | [4] |
| Density | 1.496 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.59 ± 0.10 (Predicted) | [4] |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |
Note: Multiple CAS numbers appear in search results for this compound, suggesting different suppliers or batches. The provided data is representative.
Synthesis and Reactivity
Synthetic Strategies
A plausible synthetic route could start from a trifluoro-acetoacetate derivative, which is converted to an oxime, followed by cyclization with a diamine and subsequent oxidation and hydrolysis to yield the target carboxylic acid.[7]
Caption: Generalized synthetic pathway for 5-(Trifluoromethyl)pyrazine-2-carboxylic acid.
Reactivity Profile
The reactivity of 5-(Trifluoromethyl)pyrazine-2-carboxylic acid is dominated by two key features:
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The Carboxylic Acid Group : This group is the primary site for derivatization, most commonly through amide bond formation. Its acidity (pKa ≈ 2.59) is enhanced by the electron-withdrawing nature of both the pyrazine ring and the trifluoromethyl group.[4]
-
The Pyrazine Ring : The ring is electron-deficient, a characteristic amplified by the potent -CF₃ substituent. This makes the ring susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than reactions at the carboxylic acid.
The most critical reaction for this molecule in drug discovery is its coupling with amines to form amides. This reaction is fundamental to building larger, more complex molecules with potential therapeutic activity.[9][10][11][12]
Core Application: Amide Bond Formation
The formation of an amide bond from 5-(Trifluoromethyl)pyrazine-2-carboxylic acid and a primary or secondary amine is a cornerstone of its application. Direct condensation is inefficient; therefore, the carboxylic acid must first be activated using a coupling reagent.[9][13]
Caption: General workflow for amide coupling reactions.
Experimental Protocol: General Amide Coupling using EDC/NHS
This protocol describes a standard and reliable method for coupling 5-(Trifluoromethyl)pyrazine-2-carboxylic acid with an amine, leveraging the water-soluble carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-Hydroxysuccinimide (NHS) for efficient activation.[9]
Materials:
-
5-(Trifluoromethyl)pyrazine-2-carboxylic acid (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
EDC (1.2 eq)
-
NHS (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Base (optional, e.g., Diisopropylethylamine (DIPEA), 2.0 eq)
-
Standard workup reagents (5% aq. HCl, sat. aq. NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-(Trifluoromethyl)pyrazine-2-carboxylic acid (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).
-
Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes. The formation of the NHS-activated ester can be monitored by TLC or LC-MS if desired.
-
-
Amine Coupling:
-
To the solution containing the activated ester, add the desired amine (1.2 eq). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired amide.
-
Role in Drug Discovery and Agrochemicals
The trifluoromethyl-pyrazine motif is a privileged structure in modern chemistry. The introduction of a -CF₃ group can significantly enhance the biological activity of a parent compound.[3] This is attributed to its ability to increase metabolic stability by blocking potential sites of oxidation and to improve cell membrane permeability due to its lipophilic nature.
Derivatives of pyrazine-2-carboxylic acids have been investigated for a wide range of therapeutic applications, including antimycobacterial and antifungal agents.[10][12] Specifically, compounds containing the 5-(difluoromethyl)pyrazine-2-carboxylic acid core, a close analog, are important intermediates for inhibitors of beta-site amyloid precursor protein cleaving enzyme (BACE), a key target in Alzheimer's disease research.[14] The trifluoromethyl analog serves a similar role as a crucial building block for creating libraries of compounds for screening against various biological targets.[15]
Caption: Logical workflow from building block to drug candidate.
Expected Spectral Characteristics
While specific spectra were not found, the structural features of 5-(Trifluoromethyl)pyrazine-2-carboxylic acid allow for the prediction of its key spectral data signatures.
-
¹H NMR: The spectrum would be simple, showing two singlets in the aromatic region (typically δ 8.5-9.5 ppm) corresponding to the two protons on the pyrazine ring. The acidic proton of the carboxylic acid would likely appear as a very broad singlet far downfield (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The spectrum would show six distinct carbon signals. The carboxyl carbon would be in the δ 160-170 ppm range. The carbon attached to the -CF₃ group would appear as a quartet due to C-F coupling. The -CF₃ carbon itself would also be a quartet, typically around δ 120-130 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A sharp, strong C=O stretching absorption would be present around 1700-1730 cm⁻¹. Strong C-F stretching bands would be visible in the 1100-1300 cm⁻¹ region.
Conclusion
5-(Trifluoromethyl)pyrazine-2-carboxylic acid stands out as a highly valuable and versatile building block for scientific research. Its unique electronic and steric properties, conferred by the trifluoromethyl group on the electron-deficient pyrazine ring, make it an ideal starting point for the synthesis of complex molecules. The reliability of amide coupling reactions involving its carboxylic acid function allows for its systematic incorporation into compound libraries aimed at drug discovery and materials science. For researchers in these fields, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in creating next-generation therapeutics and functional materials.
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